HJC-0123
CAS No.:
Cat. No.: VC0548685
Molecular Formula: C24H16N2O3S
Molecular Weight: 412.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H16N2O3S |
---|---|
Molecular Weight | 412.5 g/mol |
IUPAC Name | N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |
Standard InChI Key | ZUYCAEIBKWUMND-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |
Appearance | white solid powder |
Introduction
Chemical Structure and Properties
HJC-0123 is characterized by the chemical formula C₂₄H₁₆N₂O₃S with a molecular weight of 412.46 Daltons. The compound is identified by the CAS number 1430420-02-2 . Structurally, HJC-0123 (also referred to as compound 5 in research literature) was designed by integrating two key structural fragments: the 2-phenylquinoline-4-carboxylic acid amide fragment (A1) and the 1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl fragment (B1) .
The molecular architecture of HJC-0123 was specifically engineered to facilitate optimal binding to the SH2 domain of STAT3. Molecular docking studies revealed that the 2-phenyl group on the quinoline ring effectively fits into the hydrophobic cleft surrounding Ile634 of the STAT3 protein . This strategic structural design contributes significantly to the compound's high binding affinity and biological activity.
Structure-activity relationship (SAR) studies have demonstrated that the hydrophobic substituent at C2 of the quinoline framework is crucial for targeting STAT3 effectively. Compounds lacking the 2-phenyl moiety displayed substantially reduced antiproliferative activity against tested cancer cells, highlighting the importance of this structural feature for the compound's biological activity .
Development Through Fragment-Based Drug Design
HJC-0123 was developed using the fragment-based drug design (FBDD) approach, which has emerged as a promising method for generating lead molecules against therapeutic targets. This approach involves chemically merging privileged fragments from small molecule libraries that can bind cooperatively to a target protein's binding pocket . The development process for HJC-0123 began with a small privileged fragment library containing six fragments selected from representative non-peptidic STAT3 inhibitors, including stattic, WP1066, STX-0119, and niclosamide.
The selection of these privileged fragments was guided by literature data on the most active STAT3 inhibitors and considered drug-like properties such as molecular weight, which ranged from 120 to 251 Da for the selected fragments . By utilizing the FBDD approach, researchers designed numerous novel molecules with diverse scaffolds to establish structure-activity relationships, ultimately aiming to identify new anticancer compounds with enhanced potency and drug-like characteristics.
Through systematic chemical synthesis and pharmacological evaluation, several compounds were identified as potential leads, with HJC-0123 (designated as compound 5 in research publications) emerging as the most promising candidate . The integration of the 2-phenylquinoline-4-carboxylic acid amide fragment (A1) from STX-0119 and the 1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl fragment (B1) from stattic proved particularly effective, as both fragments had previously been identified as STAT3-SH2 domain inhibitors .
Mechanism of Action
HJC-0123 exerts its anticancer effects through multiple mechanisms centered around the inhibition of the STAT3 signaling pathway. The compound effectively inhibits STAT3 promoter activity, as demonstrated in cell-based transient transfection and dual luciferase reporter assays. When MDA-MB-231 breast cancer cells transfected with pSTAT3-Luc vector were treated with 5 μM of HJC-0123, the STAT3 promoter activity was inhibited by approximately 65% compared to control .
At the molecular level, HJC-0123 significantly reduces both total STAT3 expression and the phosphorylation of STAT3 at Tyr-705 in cancer cells. Western blot analyses of MDA-MB-231 cells treated with different doses of HJC-0123 for 24 and 48 hours confirmed this dual inhibitory effect . The ability to suppress both total and phosphorylated STAT3 makes HJC-0123 particularly effective at blocking this critical oncogenic pathway.
Beyond STAT3 inhibition, HJC-0123 also induces apoptosis in cancer cells. Treatment with the compound leads to increased levels of cleaved caspase-3 in MDA-MB-231 breast cancer cells, a clear indicator of apoptosis activation . This finding was further confirmed through annexin V-based measurement using flow cytometry, which demonstrated that HJC-0123 activates apoptosis in a dose-dependent manner .
Additionally, flow cytometry analysis revealed that HJC-0123 arrests MDA-MB-231 cells at the S phase of the cell cycle in a dose-dependent manner, contributing to its anticancer activity by preventing cell proliferation . The combination of STAT3 pathway inhibition, apoptosis induction, and cell cycle arrest collectively contributes to the compound's potent anticancer effects.
In Vitro Efficacy
HJC-0123 has demonstrated remarkable antiproliferative activity against multiple cancer cell lines, with particularly impressive potency against breast and pancreatic cancer cells. In vitro studies have evaluated the compound's efficacy using MTS assays to measure cell proliferation inhibition.
Anticancer Activity Against Breast and Pancreatic Cancer Cell Lines
The efficacy of HJC-0123 was assessed against two breast cancer cell lines—MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative and triple-negative)—as well as two pancreatic cancer cell lines—AsPC1 and Panc-1. The IC50 values obtained from these assays reflect the compound's potent antiproliferative activity, as shown in the following table:
Cancer Type | Cell Line | Characteristics | IC50 (μM) |
---|---|---|---|
Breast Cancer | MCF-7 | ER-Positive | 0.1 |
Breast Cancer | MDA-MB-231 | ER-Negative | 0.29 |
Pancreatic Cancer | AsPC1 | - | 1.25 |
Pancreatic Cancer | Panc-1 | - | 0.26 |
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